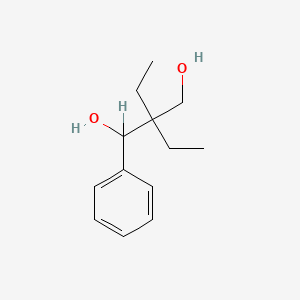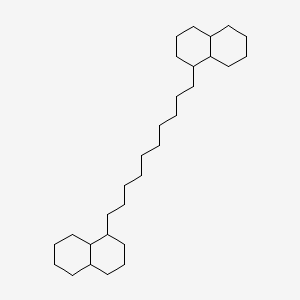
1,10-Di-(decahydro-1-naphthyl)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its two decahydro-1-naphthyl groups connected by a decane chain. It is a member of the naphthalene family and is known for its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1,10-Di-(decahydro-1-naphthyl)decane involves several steps. One common method includes the hydrogenation of naphthalene derivatives followed by coupling reactions. The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,10-Di-(decahydro-1-naphthyl)decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,10-Di-(decahydro-1-naphthyl)decane has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: The compound’s structural properties make it useful in studying membrane interactions and lipid behavior.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which 1,10-Di-(decahydro-1-naphthyl)decane exerts its effects is primarily through its interaction with hydrophobic environments. Its molecular structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can help transport hydrophobic drugs across cell membranes .
Vergleich Mit ähnlichen Verbindungen
1,10-Di-(decahydro-1-naphthyl)decane can be compared with other similar compounds such as:
Decahydronaphthalene: A simpler structure with only one naphthyl group.
1,10-Decanediol: Contains hydroxyl groups instead of naphthyl groups.
Naphthalene: The parent compound with aromatic rings instead of hydrogenated rings.
The uniqueness of this compound lies in its dual naphthyl groups connected by a decane chain, providing distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
55268-64-9 |
|---|---|
Molekularformel |
C30H54 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
1-[10-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)decyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C30H54/c1(3-5-7-15-25-19-13-21-27-17-9-11-23-29(25)27)2-4-6-8-16-26-20-14-22-28-18-10-12-24-30(26)28/h25-30H,1-24H2 |
InChI-Schlüssel |
SHLQESUQERMUMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCCC2CCCCCCCCCCC3CCCC4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


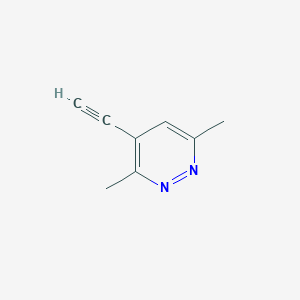
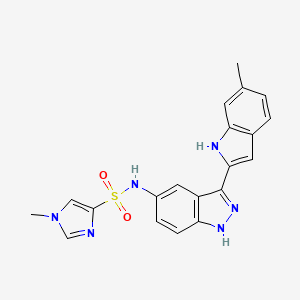




![N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13951859.png)

![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)
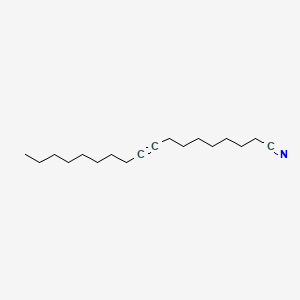
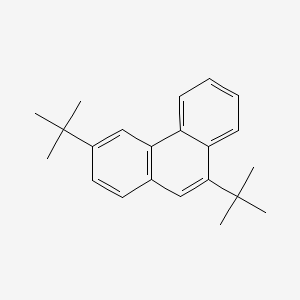
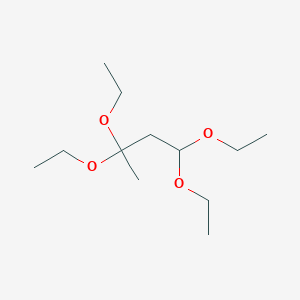
![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
